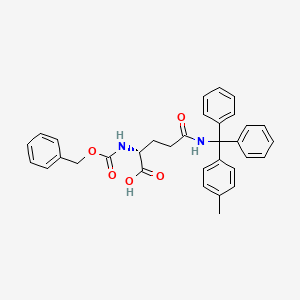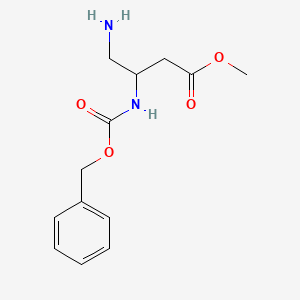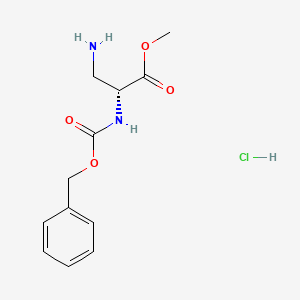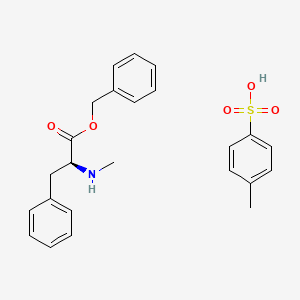
N-Me-Phe-Obzl p-Tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylphenyl-O-benzyloxycarbonyl p-tosylate, commonly known as N-Mephe-Obzl p-Tosylate, is an organic compound that has been used in a variety of laboratory experiments, as well as in scientific research applications. It is a white crystalline solid that is soluble in organic solvents and is used in the synthesis of various compounds. This compound is also known as N-Mephe-Obzl p-Tosylate and is represented by the chemical formula C14H15NO5S.
Mecanismo De Acción
N-Mephe-Obzl p-Tosylate is an activator of enzymes, which means that it binds to the enzyme and increases its activity. This binding occurs through the formation of a covalent bond between the enzyme and the compound, which is then broken down by the enzyme’s catalytic activity. This mechanism of action is important for the study of enzyme-catalyzed reactions, as it allows researchers to study the effects of different compounds on the activity of enzymes.
Biochemical and Physiological Effects
N-Mephe-Obzl p-Tosylate has been studied for its biochemical and physiological effects. In vitro studies have shown that the compound can modulate the activity of enzymes involved in metabolic pathways, such as those involved in the metabolism of fatty acids and carbohydrates. In addition, it has been shown to modulate the activity of enzymes involved in signal transduction pathways, such as those involved in the regulation of the immune system and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Mephe-Obzl p-Tosylate has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and is soluble in organic solvents, making it easy to work with. In addition, it is a relatively inexpensive compound, making it an attractive option for use in a variety of experiments. However, there are some limitations to its use in laboratory experiments, such as its instability in aqueous solutions and its tendency to form insoluble precipitates in some solvents.
Direcciones Futuras
N-Mephe-Obzl p-Tosylate has potential applications in a variety of areas, including the synthesis of biologically active compounds, the study of enzyme-catalyzed reactions, and the modulation of metabolic and signal transduction pathways. It could also be used to improve the efficiency of drug delivery systems, as well as to develop new therapeutic agents. In addition, further research could be conducted to explore the potential of this compound for use in drug development, as well as its potential for use in other applications, such as diagnostics and imaging.
Métodos De Síntesis
N-Mephe-Obzl p-Tosylate can be synthesized by a variety of methods, including the reaction of p-toluenesulfonyl chloride and benzyl alcohol, followed by the addition of methyl iodide. The reaction of p-toluenesulfonyl chloride with benzyl alcohol produces the intermediate N-benzyloxycarbonyl p-toluenesulfonate, which is then reacted with methyl iodide to form the desired N-Mephe-Obzl p-Tosylate.
Aplicaciones Científicas De Investigación
N-Mephe-Obzl p-Tosylate is used in a variety of scientific research applications, including the synthesis of biologically active compounds and the study of enzyme-catalyzed reactions. It has been used to synthesize various compounds, such as peptides, antibiotics, and other biologically active molecules. In addition, it has been used to study the kinetics of enzyme-catalyzed reactions, as well as to study the mechanism of action of various enzymes.
Propiedades
IUPAC Name |
benzyl (2S)-2-(methylamino)-3-phenylpropanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.C7H8O3S/c1-18-16(12-14-8-4-2-5-9-14)17(19)20-13-15-10-6-3-7-11-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,16,18H,12-13H2,1H3;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDJZSODAYRPLC-NTISSMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CNC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718521 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40298-25-7 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

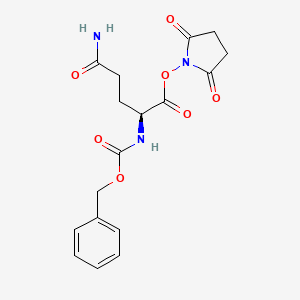

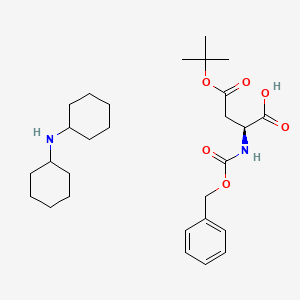
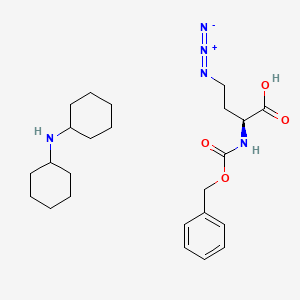
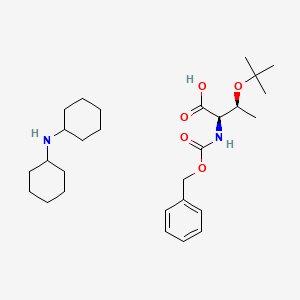
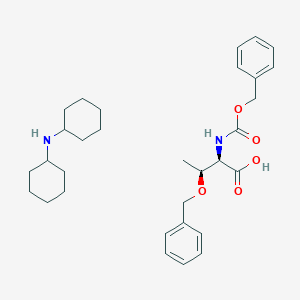
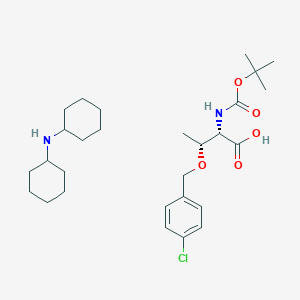
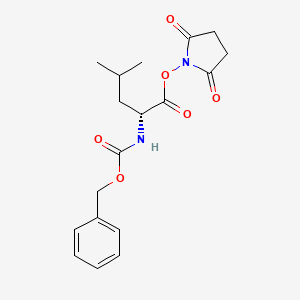
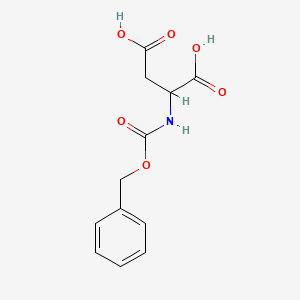
![L-Asparagine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B612889.png)
